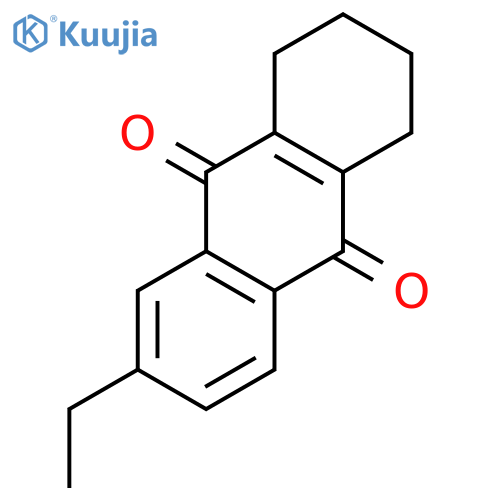Cas no 15547-17-8 (9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-)

9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-
- 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
- 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone
- 2-ethyl-5,6,7,8-tetrahydro-9,10-antraquinone
- 2-Ethyl-5,6,7,8-tetrahydroanthraquinone
- 6-Aethyl-1,2,3,4-tetrahydro-anthrachinon
- 6-ethyl-1,2,3,4-tetrahydro-anthraquinone
- 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
- 9,10-Anthracenedione, 6-ethyl-1,2,
- ANTHRAQUINONE, 2-ETHYL-5,6,7,8-TETRAHYDRO-
- EINECS 239-600-4
- Tetrahydro-2-ethylanthraquinone
- USAF SO-2
- I10695
- 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro-
- 4-07-00-02483 (Beilstein Handbook Reference)
- CS-0447245
- 15547-17-8
- UNII-6Z0U5SRU0H
- 6-Ethyl-1,2,3,4-tetrahydroanthroquinone
- 6Z0U5SRU0H
- DTXSID8051750
- BRN 2526139
- SCHEMBL598754
- NS00025047
- 6-ETHYL-1,2,3,4,9,10-HEXAHYDROANTHRACENE-9,10-DIONE
- Anthraquinone, 6-ethyl-1,2,3,4-tetrahydro-
- Q27265746
- PXLXSNXYTNRKFR-UHFFFAOYSA-N
- DB-318116
-
- MDL: MFCD01664486
- インチ: InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3
- InChIKey: PXLXSNXYTNRKFR-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC2=C(C=C1)C(=O)C3=C(CCCC3)C2=O
計算された属性
- せいみつぶんしりょう: 240.11508
- どういたいしつりょう: 240.115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 34.1A^2
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 343.02°C (rough estimate)
- フラッシュポイント: 158.8°C
- 屈折率: 1.6000 (estimate)
- ようかいど: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 34.14
- LogP: 3.49860
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E875757-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 1g |
4,800.00 | 2021-05-17 | |
| Chemenu | CM312842-1g |
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
15547-17-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Aaron | AR00AOFX-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 98% | 1g |
$606.00 | 2025-02-12 | |
| A2B Chem LLC | AE97137-5g |
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione |
15547-17-8 | 97% | 5g |
$2270.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1102574-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 1g |
$680 | 2025-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87725-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 1g |
¥3368.0 | 2023-09-05 | |
| eNovation Chemicals LLC | Y1102574-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 1g |
$680 | 2024-06-05 | |
| 1PlusChem | 1P00AO7L-5g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 5g |
$2016.00 | 2024-06-20 | |
| Aaron | AR00AOFX-100mg |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 98% | 100mg |
$139.00 | 2025-02-12 | |
| 1PlusChem | 1P00AO7L-1g |
6-ethyl-1,2,3,4-tetrahydroanthraquinone |
15547-17-8 | 97% | 1g |
$577.00 | 2024-06-20 |
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro- 関連文献
-
1. Book reviews
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-に関する追加情報
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro-
9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro (CAS No. 15547-17-8) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of anthraquinones and exhibits unique electronic properties due to its conjugated π-system. The presence of the ethyl group at the 6-position introduces steric effects and modulates the compound's solubility and reactivity. Recent studies have highlighted its potential in organic electronics and as a precursor for advanced materials.
The synthesis of 9,10-Anthracenedione,6-ethyl-1,2,3,4-tetrahydro involves a multi-step process that typically begins with the oxidation of anthracene derivatives. Researchers have explored various oxidation agents and conditions to optimize the yield and purity of the compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated that using a Jones reagent under controlled conditions achieves high yields while maintaining the integrity of the aromatic system.
One of the most promising applications of this compound is in the field of organic photovoltaics (OPVs). Its extended conjugation length and suitable energy levels make it an ideal candidate for use as an electron acceptor material. A recent breakthrough reported in *Nature Energy* showcased how incorporating 9,10-Anthracenedione derivatives into OPV devices significantly enhances their power conversion efficiency (PCE). The study revealed that the ethyl substitution at the 6-position not only improves device stability but also facilitates charge transport.
In addition to its role in photovoltaics, 9,10-Anthracenedione derivatives have found applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light across a wide spectrum makes it suitable for use in displays and lighting applications. A team from Stanford University reported that by doping 9,10-Anthracenedione with transition metal complexes, they achieved enhanced emission efficiency and color purity.
The chemical stability of 9,10-Anthracenedione derivatives has also made them attractive for use in sensors and biosensors. A study published in *Analytical Chemistry* demonstrated how these compounds can be integrated into graphene-based sensors to detect trace amounts of heavy metal ions in water samples. The sensitivity and selectivity of these sensors were attributed to the π-conjugated system of the anthraquinone derivative.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 9,10-Anthracenedione derivatives. Using density functional theory (DFT), researchers have mapped out the molecular orbitals responsible for its electronic properties. These findings are paving the way for tailored modifications that can further enhance its performance in various applications.
In conclusion,9,10-Anthracenedione derivatives continue to be a focal point in materials science research due to their unique properties and diverse applications. As new synthesis methods and application areas emerge, this compound is poised to play an even more significant role in advancing modern technologies.




